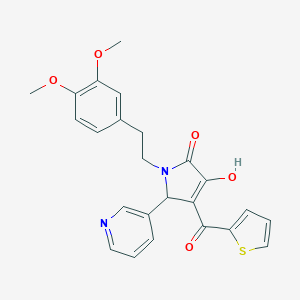
1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(3-pyridyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethoxyphenethyl)-3-hydroxy-5-(3-pyridyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as DPT, is a synthetic compound that belongs to the class of tryptamine derivatives. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of DPT is not fully understood, but it is believed to act as a serotonin and dopamine receptor agonist. It has been found to stimulate the release of these neurotransmitters, leading to increased activity in the central nervous system. DPT also has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects:
DPT has been found to produce a range of biochemical and physiological effects in animal models and human subjects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as alter mood, perception, and cognition. DPT has also been found to produce hallucinogenic effects, similar to those of other tryptamine derivatives such as DMT and psilocybin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPT in lab experiments is its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in the central nervous system. However, one limitation is its potential for producing hallucinogenic effects, which may confound experimental results.
Zukünftige Richtungen
There are several future directions for research on DPT. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Another area of interest is its mechanism of action and how it interacts with serotonin and dopamine receptors in the central nervous system. Further research is also needed to determine the long-term effects of DPT use and its potential for abuse.
Conclusion:
In conclusion, DPT is a synthetic compound that has been used in scientific research to study its mechanism of action and physiological effects. It has a high affinity for serotonin and dopamine receptors and has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. While DPT has advantages for lab experiments, such as its high affinity for neurotransmitter receptors, it also has limitations due to its potential for producing hallucinogenic effects. Further research is needed to determine the full range of DPT's effects and potential applications.
Synthesemethoden
The synthesis of DPT involves the condensation of 3,4-dimethoxyphenethylamine with 3-pyridylacetic acid, followed by cyclization with thionyl chloride and thioacetamide. The final product is obtained by the oxidation of the resulting dihydro compound with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
DPT has been used in scientific research to study its mechanism of action and physiological effects on the central nervous system. It has been found to have a high affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior. DPT has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction.
Eigenschaften
Molekularformel |
C24H22N2O5S |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-pyridin-3-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H22N2O5S/c1-30-17-8-7-15(13-18(17)31-2)9-11-26-21(16-5-3-10-25-14-16)20(23(28)24(26)29)22(27)19-6-4-12-32-19/h3-8,10,12-14,21,28H,9,11H2,1-2H3 |
InChI-Schlüssel |
LLHDQSINGQRAGN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CN=CC=C4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CN=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)

![N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228293.png)
![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)
![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)